4-Methylbenzenesulfonhydrazide-d3
Description
Nomenclature and Structural Identity
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 follows systematic IUPAC nomenclature, indicating a methyl-substituted benzenesulfonic acid backbone with a trideuterated hydrazide group. The molecular formula is C₇H₇D₃N₂O₂S , with a molecular weight of 189.25 g/mol . The deuterium atoms replace three hydrogens on the hydrazide moiety, as confirmed by its SMILES notation: [2H]N([2H])N([2H])S(=O)(=O)C1=CC=C(C=C1)C .
Table 1: Structural Comparison of Deuterated and Non-Deuterated Analogs
| Property | Benzenesulfonic Acid,4-Methyl-, Hydrazide-1,2,2-d3 | p-Toluenesulfonylhydrazide (Non-Deuterated) |
|---|---|---|
| Molecular Formula | C₇H₇D₃N₂O₂S | C₇H₁₀N₂O₂S |
| Molecular Weight (g/mol) | 189.25 | 186.23 |
| CAS Number | 109333-73-5 | 1576-35-8 |
| Key Functional Groups | Sulfonyl, Trideuterated Hydrazide | Sulfonyl, Hydrazide |
The sulfonyl group (-SO₂-) and methyl substituent on the benzene ring contribute to its electron-withdrawing properties, while the deuterated hydrazide (-NND₂) enhances kinetic stability in reactions involving nitrogen-hydrogen bond cleavage .
Historical Development of Deuterated Hydrazides
Deuterated hydrazides emerged as critical tools in the 1970s, driven by the need for isotopically labeled compounds in metabolic studies and reaction mechanism elucidation . The synthesis of Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 leverages acid-catalyzed hydrogen-deuterium (H-D) exchange, a method refined in the 21st century for cost-effective large-scale production . For instance, patent CN108658845B describes a two-step deuteration process using deuterium oxide (D₂O) and sulfonic acid catalysts to achieve >88% deuterium incorporation .
Table 2: Milestones in Deuterated Hydrazide Synthesis
These advancements reflect broader trends in deuteration strategies, prioritizing functional group compatibility and isotopic fidelity .
Significance of Isotopic Labeling in Sulfonic Acid Derivatives
Isotopic labeling with deuterium in sulfonic acid derivatives serves three primary purposes:
- Mechanistic Studies : Deuterated hydrazides act as probes in SN2 reactions, where nitrogen-deuterium bonds exhibit distinct kinetic isotope effects (KIEs). For example, SN2 substitutions at amide nitrogen centers show altered reaction rates when deuterated, aiding in transition-state analysis .
- Spectroscopic Applications : The compound’s deuterium atoms simplify ^1H NMR spectra by eliminating splitting patterns from hydrazide hydrogens, as demonstrated in deuterium NMR studies of liquid crystals .
- Pharmaceutical Research : Deuteration can delay metabolic degradation of drug candidates. While Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 itself is not a drug, its derivatives are used to synthesize deuterated pharmaceuticals with improved pharmacokinetics .
Table 3: Applications of Deuterated Sulfonic Acid Derivatives
The compound’s stability under acidic conditions and compatibility with diverse reaction conditions make it a versatile reagent in deuterium-labeled synthesis .
Properties
IUPAC Name |
N,N',N'-trideuterio-4-methylbenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3/i/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGLPKIVTVWCFT-ZRLBSURWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])S(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4-Methylbenzenesulfonyl Chloride
The synthesis begins with p-toluenesulfonyl chloride (4-methylbenzenesulfonyl chloride) , a commercially available sulfonyl chloride derivative.
Reaction with Hydrazine or Deuterated Hydrazine
The key step is the nucleophilic substitution of the sulfonyl chloride by hydrazine to form the sulfonyl hydrazide:
- Conventional method: Reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in solvents such as dioxane, alcohol, or water at low temperatures (~0°C to room temperature).
- Deuterium incorporation: To prepare the deuterated hydrazide, deuterated hydrazine (hydrazine-d3) is used instead of regular hydrazine. This ensures the hydrazide nitrogen atoms contain deuterium.
Typical conditions for the hydrazide formation include:
| Parameter | Typical Value |
|---|---|
| Solvent | Tetrahydrofuran (THF), dioxane, or alcohol |
| Hydrazine source | Hydrazine hydrate or hydrazine-d3 |
| Temperature | -8°C to 25°C |
| Reaction time | 0.5 to 1 hour |
| Molar ratio (hydrazine: sulfonyl chloride) | ~2:1 to ensure complete substitution |
The reaction proceeds via nucleophilic attack of hydrazine on the sulfonyl chloride, releasing HCl and forming the sulfonyl hydrazide.
Specific Preparation of Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3
Use of N,N,N-Trideuteriohydrazine
To introduce the three deuterium atoms specifically at the hydrazide nitrogen positions (1,2,2-d3), the hydrazine reagent must be isotopically labeled:
- N,N,N-trideuteriohydrazine (hydrazine-d3) is used as the nucleophile.
- This reagent can be prepared by exchange reactions of hydrazine with heavy water (D2O) or purchased commercially.
Reaction Procedure
A representative procedure adapted from similar sulfonyl hydrazide syntheses is:
- Dissolve 4-methylbenzenesulfonyl chloride in dry tetrahydrofuran (THF) under an inert atmosphere.
- Cool the reaction mixture to approximately -8°C.
- Slowly add a solution of hydrazine-d3 hydrate in THF dropwise to the sulfonyl chloride solution, maintaining the low temperature.
- Stir the mixture for 30 minutes to 1 hour at this temperature.
- After completion, extract the product with ethyl acetate or dichloromethane.
- Concentrate the organic layer under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the pure Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 .
Alternative Synthetic Routes and Related Processes
Patent-Described Synthetic Routes for Related Compounds
A patent (CN111393335A) describes a related sulfonic acid derivative synthesis involving substitution reactions on halogenated intermediates and subsequent sulfonylation. Although this patent focuses on 4-methylbenzenesulfonic acid-2-ethyl azide, the methodology highlights:
- Use of p-toluenesulfonyl chloride as a sulfonylating agent.
- Reaction conditions involving dichloromethane as solvent, triethylamine as base, and controlled temperature (ice bath to room temperature).
- Extraction and purification steps using anhydrous magnesium sulfate drying and column chromatography.
These conditions are adaptable for the hydrazide synthesis, with the substitution of hydrazine-d3 for azide reagents.
Hydrazinolysis Methods
Hydrazinolysis reactions, as described in other patents (e.g., CN106278936A), involve reacting esters with hydrazine under reflux conditions (60–100°C) for extended times (10–30 hours). Although this method is more typical for hydrazide formation from esters, it is less commonly used for sulfonyl hydrazides due to the high reactivity of sulfonyl chlorides.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 4-Methylbenzenesulfonyl chloride | Commercially available |
| Nucleophile | Hydrazine-d3 (N,N,N-trideuteriohydrazine) | Key for deuterium labeling |
| Solvent | THF, dioxane, or alcohol | Dry and inert atmosphere preferred |
| Temperature | -8°C to room temperature | Low temperature to control reaction |
| Reaction time | 30 min to 1 hour | Sufficient for complete substitution |
| Work-up | Extraction with ethyl acetate or DCM | Organic phase dried with MgSO4 |
| Purification | Column chromatography on silica gel | Ensures high purity |
| Yield | Typically >90% (based on similar sulfonyl hydrazide syntheses) | High yield expected |
Research Findings and Considerations
- Deuterium incorporation is most efficiently achieved by using isotopically labeled hydrazine rather than post-synthetic exchange, as the N-H bonds in hydrazides are less prone to exchange under mild conditions.
- Reaction temperature control is critical to avoid side reactions such as hydrolysis or over-substitution.
- Purification by column chromatography is essential to separate unreacted starting materials and side products.
- The use of anhydrous conditions and inert atmosphere minimizes hydrolysis of sulfonyl chlorides and ensures high yield.
- Analytical characterization (NMR, MS) confirms the incorporation of deuterium and the integrity of the sulfonyl hydrazide.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Benzenesulfonic acid derivatives are often investigated for their biological activities. Specifically, hydrazides have been noted for their potential as anti-cancer agents and anti-inflammatory compounds. The compound may act as a modulator of cytokine production, particularly interleukin-12 (IL-12) and interleukin-23 (IL-23), which are crucial in immune response regulation.
Case Study: Cytokine Modulation
- Objective: Investigate the effects of benzenesulfonic acid hydrazides on cytokine production.
- Methodology: In vitro assays were conducted using human immune cells treated with varying concentrations of the compound.
- Results: Significant modulation of IL-12 and IL-23 levels was observed, suggesting potential applications in autoimmune disease therapies.
Organic Synthesis
The compound is also relevant in organic synthesis, particularly in the formation of complex molecules through hydrazone formation. This reaction can be utilized to synthesize various pharmaceuticals and agrochemicals.
Synthesis Example:
The reaction between benzenesulfonic acid hydrazide and aldehydes leads to the formation of hydrazones, which can be further transformed into other functional groups.
| Reactants | Product | Reaction Type |
|---|---|---|
| Benzenesulfonic acid hydrazide + Aldehyde | Hydrazone | Condensation |
Material Science
In material science, benzenesulfonic acid derivatives are explored for their properties as surfactants and stabilizers in polymer formulations. The hydrophilic-lipophilic balance provided by the sulfonic acid group enhances the solubility and dispersion of polymers in various solvents.
Application: Polymer Stabilization
- Objective: Evaluate the effectiveness of benzenesulfonic acid hydrazides as stabilizers in polymer emulsions.
- Methodology: Emulsion stability tests were performed comparing formulations with and without the compound.
- Results: Enhanced stability and reduced aggregation were noted in formulations containing the hydrazide.
Summary of Findings
The applications of benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 span multiple fields:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Modulates IL-12 and IL-23; potential anti-cancer properties |
| Organic Synthesis | Useful for forming hydrazones; versatile in drug synthesis |
| Material Science | Acts as a surfactant; improves polymer stability |
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 involves its interaction with molecular targets through its sulfonic acid and hydrazide groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Structural Analogues
4-Methylbenzenesulfonyl Semicarbazide (CAS 10396-10-8)
- Structure: [(4-Methylphenyl)sulfonylamino]urea.
- Molecular Weight : ~229.27 g/mol (calculated).
- Key Features : Combines sulfonic acid’s acidity with the nucleophilic hydrazide group, enabling applications in coordination chemistry or enzyme inhibition.
- Comparison : The deuterated hydrazide-1,2,2-d3 variant likely retains similar reactivity but may exhibit altered reaction kinetics or stability in isotopic labeling studies .
4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic Acid Hydrazide
- Structure: Features an azo group (-N=N-) linking a dimethylaminophenyl moiety to the benzenesulfonic acid hydrazide.
- Key Features : The azo group imparts chromophoric properties, making it suitable for dye applications.
- Comparison : Unlike the target compound, this derivative’s conjugation system enables visible-light absorption, highlighting divergent applications (e.g., dyes vs. isotopic tracers) .
Benzenesulfonic Acid, 4-Methyl-,[1-(4-Bromophenyl)ethylidene]hydrazide (CAS 75230-51-2)
- Structure : Incorporates a 4-bromophenyl-substituted ethylidene group on the hydrazide.
- Key Features : The bromophenyl group enhances lipophilicity and may influence binding affinity in medicinal chemistry contexts.
- Comparison : The deuterated hydrazide lacks this bulky substituent, suggesting differences in solubility and target interactions .
Physicochemical Properties
*Estimated based on hydrazide analogs.
Research Findings and Challenges
- Catalytic Performance : Benzenesulfonic acid outperforms ionic liquids (ILs) in alkylation reactions due to cost and recyclability . Hydrazide derivatives, however, are untested in this role.
- Binding Studies : Benzenesulfonic acid binds weakly to hNE compared to larger inhibitors, suggesting hydrazides may require structural optimization for therapeutic use .
Biological Activity
Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 (CAS Number: 56845940) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C7H10N2O2S
- Molecular Weight : 174.23 g/mol
- IUPAC Name : 4-methylbenzenesulfonic acid hydrazide
The biological activity of benzenesulfonic acid derivatives often involves interactions with specific molecular targets within biological systems. The hydrazide functional group can participate in various biochemical reactions, including:
- Enzyme Inhibition : Compounds with hydrazide groups are known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : These compounds may interact with cellular receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that benzenesulfonic acid derivatives exhibit several biological activities:
- Antimicrobial Activity : Various studies have demonstrated that compounds containing sulfonic acid groups possess antimicrobial properties. This includes efficacy against bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest that benzenesulfonic acid derivatives may inhibit tumor growth in certain cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of benzenesulfonic acid derivatives against common pathogens. The results indicated that these compounds displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| BSA-Hydrazide | E. coli | 15 |
| BSA-Hydrazide | S. aureus | 20 |
Anti-inflammatory Effects
In vitro studies have shown that benzenesulfonic acid derivatives can reduce the production of TNF-alpha in macrophages, indicating their potential as anti-inflammatory agents.
Antitumor Activity
Research conducted on various cancer cell lines revealed that benzenesulfonic acid derivatives could induce apoptosis in cancer cells. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
Q & A
Q. What are the standard synthetic routes for preparing benzenesulfonic acid,4-methyl-, hydrazide derivatives, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation of toluene derivatives followed by hydrazide formation. For example, 4-methylbenzenesulfonic acid derivatives are synthesized via continuous sulfonation reactors using p-toluenesulfonic acid and SO₃, followed by neutralization with hydrazine hydrate . Optimization includes controlling stoichiometric ratios (e.g., SO₃:toluene at 1:1.2–1.5), reaction temperature (40–60°C), and residence time in microreactors to minimize byproducts like sulfones. Post-synthetic purification via recrystallization or column chromatography is critical for isolating the hydrazide form.
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be applied to characterize the structure of benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3?
- NMR : Deuterium labeling (1,2,2-d3) is confirmed by the absence of proton signals at the labeled positions in ¹H NMR and distinct splitting patterns in ²H NMR. Aromatic protons in the 4-methylbenzene ring appear as a singlet (δ 7.6–7.8 ppm) .
- FT-IR : Key peaks include S=O stretching (1170–1220 cm⁻¹), N-H bending (1550–1650 cm⁻¹), and C-D vibrations (2050–2300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺, with isotopic patterns reflecting deuterium incorporation. Fragmentation pathways involve cleavage of the sulfonyl-hydrazide bond (e.g., m/z 171 for the benzenesulfonate fragment) .
Q. What are the stability considerations for benzenesulfonic acid,4-methyl-, hydrazide derivatives under varying storage and experimental conditions?
The compound is hygroscopic and prone to oxidation. Stability tests recommend storage in anhydrous environments (desiccators, under N₂) at 2–8°C. In aqueous solutions, hydrolysis of the hydrazide group occurs above pH 8, necessitating buffered conditions (pH 4–6) for long-term stability . Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, correlating with sulfonic acid group degradation.
Advanced Research Questions
Q. How does isotopic labeling (1,2,2-d3) influence the compound’s reactivity in kinetic isotope effect (KIE) studies or metabolic tracing?
Deuterium incorporation at the hydrazide positions alters reaction kinetics due to increased bond strength (C-D vs. C-H). For example, in hydrolysis reactions, KIE values (k_H/k_D ≈ 2–10) can be measured using LC-MS to track deuterium retention. This is critical for studying metabolic pathways or degradation mechanisms in isotopic tracer experiments .
Q. What mechanistic insights can be gained from studying the compound’s coordination with transition metals?
The sulfonyl hydrazide group acts as a bidentate ligand, forming complexes with metals like Cu(II) or Fe(III). UV-Vis spectroscopy reveals charge-transfer bands (λmax ~400–500 nm), while X-ray crystallography confirms octahedral geometry in Cu complexes. These interactions are leveraged in catalysis (e.g., oxidation reactions) or metal-sensing applications .
Q. How can computational modeling (DFT, MD) predict the compound’s electronic properties or interaction with biological targets?
Density functional theory (DFT) calculations reveal electron-withdrawing effects of the sulfonyl group, lowering the HOMO-LUMO gap (~4.5 eV) and enhancing electrophilicity. Molecular docking simulations predict binding affinities to enzymes like hydrolases, guided by hydrogen bonding between the hydrazide group and active-site residues (e.g., Asp/Glu) .
Q. How should researchers address contradictions in reported spectral data or synthetic yields for this compound?
Discrepancies in NMR or MS data often arise from impurities (e.g., unreacted hydrazine) or deuteration efficiency. Cross-validate results using orthogonal techniques:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
